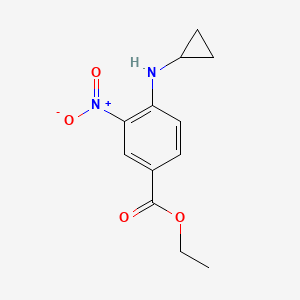
(5,5-Dimethylmorpholin-2-yl)methanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (5,5-Dimethylmorpholin-2-yl)methanol consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The morpholine ring in this compound is substituted with two methyl groups and one methanol group.
Wissenschaftliche Forschungsanwendungen
1. Influence on Lipid Dynamics
Methanol, a common solubilizing agent, has been observed to significantly impact lipid dynamics in biological and synthetic membranes. Specifically, increasing methanol concentrations enhance the transfer and flip-flop kinetics of isotopically distinct 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles. This finding underscores the importance of solvents like methanol in studies related to biomembranes and proteolipids (Nguyen et al., 2019).
2. Catalysis in Organic Synthesis
Chiral Pt(II)/Pd(II) pincer complexes containing similar structural features to (5,5-Dimethylmorpholin-2-yl)methanol have been synthesized for use in catalytic asymmetric aldol and silylcyanation reactions. These complexes highlight the role of structural elements akin to this compound in facilitating important organic transformations (Yoon et al., 2006).
3. Development of Novel Chemosensors
Compounds structurally related to this compound have been utilized in the design of novel chemosensors for the selective identification of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances and have the potential for applications in detecting and measuring specific metallic ions in various environments (Shally et al., 2020).
4. Role in Methanol Production and Applications
Methanol, the simplest alcohol and one of the most useful chemical compounds, serves as a building block for more complex chemical structures. The synthesis and applications of methanol, including its role as a clean-burning fuel and in reducing CO2 emissions, are areas of significant research interest. The versatility of methanol in various chemical processes underscores the relevance of compounds like this compound in scientific research (Dalena et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(5,5-dimethylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKIABMIHKSYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)







![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)
